Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride

Catalog No.
S3183961
CAS No.
84348-41-4
M.F
C7H12ClNO2
M. Wt
177.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate...

CAS Number

84348-41-4

Product Name

Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride

IUPAC Name

methyl (2S)-4-methylidenepyrrolidine-2-carboxylate;hydrochloride

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63

InChI

InChI=1S/C7H11NO2.ClH/c1-5-3-6(8-4-5)7(9)10-2;/h6,8H,1,3-4H2,2H3;1H/t6-;/m0./s1

InChI Key

ZJJKQHRENJKUJF-RGMNGODLSA-N

SMILES

COC(=O)C1CC(=C)CN1.Cl

Solubility

not available

Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H12ClN1O2C_8H_{12}ClN_1O_2. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a methylidene group at the 4-position and a carboxylate group at the 2-position. This compound is typically encountered as a hydrochloride salt, enhancing its solubility and stability in various applications.

Due to its functional groups:

  • Esterification: The carboxylate group can react with alcohols to form esters.
  • Nucleophilic Substitution: The nitrogen atom in the pyrrolidine ring can act as a nucleophile, enabling substitution reactions with alkyl halides.
  • Reduction Reactions: The double bond in the methylidene group can be reduced to form saturated derivatives.

These reactions make it versatile for synthetic organic chemistry.

The synthesis of methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride can be approached through various methods:

  • Starting Material: Begin with 4-methylpyrrolidine-2-carboxylic acid.
  • Formation of Methylidene Group: Use reagents such as phosphorus oxychloride or thionyl chloride to introduce the methylidene functionality.
  • Hydrochloride Salt Formation: Treat the resulting compound with hydrochloric acid to form the hydrochloride salt.

This synthetic route allows for the production of the compound in a laboratory setting.

Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing novel therapeutic agents.
  • Chemical Research: In studies exploring reaction mechanisms involving pyrrolidine derivatives.
  • Material Science: As an intermediate in creating polymeric materials or coatings.

Several compounds share structural similarities with methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride, including:

Compound NameStructure CharacteristicsUnique Features
Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochlorideContains hydroxyl group instead of methylidenePotentially different biological activity
Methyl 4-chloropyridine-2-carboxylate hydrochlorideChlorine substituent on pyridine ringDifferent reactivity and pharmacological profile
Methyl 4-methylpyrimidine-2-carboxylatePyrimidine ring instead of pyrrolidineAltered electronic properties

These compounds illustrate variations in functional groups and ring structures that may influence their reactivity and biological activity, highlighting the uniqueness of methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride within this context.

Dates

Modify: 2023-08-18

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